5-Cyclopentylpyrimidin-2-amine
Description
Contextualization of Pyrimidine (B1678525) Scaffolds in Bioactive Molecules
The pyrimidine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and medicinal chemistry. nih.gov Its presence is most notably found in the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids, DNA and RNA. nih.gov This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in drug design, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com
The versatility of the pyrimidine core allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. smolecule.com This adaptability has led to the development of a vast array of pyrimidine-containing drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. ontosight.ai
Overview of Aminopyrimidine Core Structures in Drug Discovery and Development
Among the various classes of pyrimidine derivatives, aminopyrimidines have garnered significant attention in drug discovery. The introduction of an amino group to the pyrimidine ring provides a key hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as protein kinases. nih.gov Kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov
The 2-aminopyrimidine (B69317) moiety, in particular, has proven to be an effective "hinge-binding" element, anchoring inhibitor molecules into the ATP-binding site of kinases. nih.gov This has led to the successful development of numerous kinase inhibitors that feature this core structure. The ability to modify the aminopyrimidine scaffold at different positions has allowed for the optimization of potency, selectivity, and drug-like properties.
Positioning of 5-Cyclopentylpyrimidin-2-amine within Contemporary Medicinal Chemistry Research
Within the broader class of aminopyrimidines, this compound has emerged as a significant structural motif in modern medicinal chemistry. The introduction of a cyclopentyl group at the 5-position of the pyrimidine ring offers a unique combination of properties. The cyclopentyl group is a non-polar, lipophilic moiety that can enhance binding affinity to hydrophobic pockets within protein targets and improve pharmacokinetic properties such as cell permeability. nih.gov
While direct and extensive biological activity data for this compound itself is not widely published, its importance is underscored by its use as a key building block in the synthesis of more complex and highly active molecules. Its derivatives have shown promise in various therapeutic areas, most notably as kinase inhibitors. For instance, the closely related compound, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is a crucial intermediate in the synthesis of Palbociclib, an FDA-approved drug for the treatment of certain types of breast cancer that functions as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). smolecule.com
Furthermore, research into other derivatives incorporating the N-cyclopentylpyrimidin-2-amine core has revealed potent inhibitory activity against other kinases, such as insulin-like growth factor 1 receptor (IGF-1R), and deubiquitinating enzymes like USP1/UAF1. acs.orgnih.gov A cyclopentylpyrimidine analogue, compound 45, was identified as a potent inhibitor in a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives targeting USP1/UAF1 with an IC50 value of 160 nM. acs.org These examples highlight the value of the this compound scaffold in generating compounds with significant therapeutic potential.
Below is a table detailing the chemical properties of this compound and a closely related synthetic precursor.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 4-cyclopentylpyrimidin-2-amine | C9H13N3 | 163.22 |
| 5-chloro-N-cyclopentylpyrimidin-2-amine | 5-chloro-N-cyclopentylpyrimidin-2-amine | C9H12ClN3 | 197.66 |
This table presents basic chemical data for the subject compound and a related chlorinated analogue.
Structure
2D Structure
3D Structure
Properties
CAS No. |
90253-44-4 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-cyclopentylpyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3/c10-9-11-5-8(6-12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) |
InChI Key |
OCXDNNZPMPHTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Cyclopentylpyrimidin 2 Amine and Its Analogues
Strategies for the Construction of the Pyrimidine (B1678525) Ring System
The formation of the pyrimidine ring is a fundamental step in the synthesis of this class of compounds. Various cyclization strategies are employed to create the aminopyrimidine framework, which serves as the scaffold for further functionalization.
Cyclization Approaches Leading to Aminopyrimidine Frameworks
The construction of the pyrimidine ring is often achieved through cyclization reactions involving 1,3-dicarbonyl compounds or their equivalents with N-C-N building blocks like guanidine (B92328), urea, or thiourea. wikipedia.orgresearchgate.net A common method involves the condensation of a β-dicarbonyl compound with an amidine, urea, or guanidine derivative to form the 2-substituted pyrimidine ring. wikipedia.org For instance, the reaction of guanidine with a suitable 1,3-dicarbonyl precursor can directly lead to the formation of a 2-aminopyrimidine (B69317). wikipedia.orgmdpi.com
Microwave-assisted synthesis has also been shown to be an efficient method for the rapid and high-yield production of 2-aminopyrimidine derivatives through the base-driven heterocyclization of substrates like guanidine hydrochloride with compounds such as diethyl malonate. sci-hub.se These cyclization reactions can be optimized by selecting the appropriate base, with sodium carbonate (Na2CO3) being effective in many cases. sci-hub.se
Another approach involves the use of alkynyl ketones as key intermediates, which upon cyclization with guanidine, yield the desired 2-aminopyrimidine core. mdpi.com Although this method can be effective, the instability of the alkynyl ketone intermediates can lead to lower yields and necessitate multiple purification steps. mdpi.com
| Starting Materials | Reagents | Product | Key Features |
| 1,3-Dicarbonyl Compound, Guanidine | Base | 2-Aminopyrimidine | Classical and widely used method. wikipedia.orgresearchgate.net |
| Guanidine Hydrochloride, Diethyl Malonate | Na2CO3, Microwave | 2-Aminopyrimidine derivative | Rapid, high-yield synthesis. sci-hub.se |
| Alkynyl Ketone, Guanidine | Base | 2-Aminopyrimidine derivative | Allows for structural variation but can have yield issues. mdpi.com |
Introduction and Functionalization of the Cyclopentyl Moiety
The cyclopentyl group can be introduced at various stages of the synthesis. One common strategy is to start with a pre-functionalized building block that already contains the cyclopentyl moiety. For example, cyclopentylamine (B150401) can be used as a nucleophile to displace a leaving group on a pyrimidine precursor.
Alternatively, the cyclopentyl group can be introduced through cross-coupling reactions. For instance, a halogenated pyrimidine can be coupled with a cyclopentyl-containing organometallic reagent. The functionalization of the cyclopentyl group itself is less common but can be achieved through standard aliphatic chemistry if necessary. In some cases, the cyclopentyl group is introduced as part of a more complex fragment during the cyclization step itself, for example, by using a cyclopentyl-substituted 1,3-dicarbonyl compound. rsc.org
Functional Group Interconversions and Derivatization Strategies
Once the 5-cyclopentylpyrimidin-2-amine scaffold is in place, further modifications can be made through various functional group interconversions and derivatization reactions. These transformations are crucial for fine-tuning the biological activity of the molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidine Precursors
Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of pyrimidines, which are electron-deficient aromatic systems. beilstein-journals.orgwikipedia.org The presence of halogen atoms on the pyrimidine ring makes it susceptible to attack by nucleophiles. researchgate.net
A direct and common method for the synthesis of N-cyclopentylpyrimidinamines is the reaction of a halogenated pyrimidine with cyclopentylamine. For example, 5-bromo-2,4-dichloropyrimidine (B17362) can be selectively N-alkylated with cyclopentylamine in the presence of a base like N,N-diisopropylethylamine to yield 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. chemicalbook.com The chlorine atom at the 2-position can then be further substituted or reduced. The reaction of 2,4-dichloropyrimidines with amines often shows selectivity for the C-4 position. wuxiapptec.com
The reaction of 5-bromo-2-chloro-4-nitropyrimidine with stannous chloride dihydrate can reduce the nitro group to an amine, which can then be further reacted. Another example is the treatment of a suitable pyrimidine precursor with cyclopentylamine in dry THF. cuni.cz
The regioselectivity of SNAr reactions on dichloropyrimidines is a subject of considerable study. Generally, nucleophilic attack is favored at the C-4 position of 2,4-dichloropyrimidines. wuxiapptec.com However, the presence of other substituents on the pyrimidine ring can significantly influence this selectivity. wuxiapptec.com Electron-donating groups at the C-6 position, for example, can direct the substitution to the C-2 position. wuxiapptec.com
The mechanism of SNAr reactions involves the formation of a Meisenheimer complex, an anionic intermediate. nih.gov The stability of this complex is influenced by the electron-withdrawing or -donating nature of the substituents on the pyrimidine ring. nih.gov Computational studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can help predict the regioselectivity of these reactions. wuxiapptec.com The presence of an ortho-fluorine atom can also activate the ring towards nucleophilic attack through ion-dipole interactions. rsc.org In some cases, particularly with highly activated heteroaryl halides, SNAr reactions can proceed efficiently without the need for transition-metal catalysis. nih.gov
| Substrate | Nucleophile | Conditions | Product | Key Mechanistic Insight |
| 2,4-Dichloropyrimidine | Amine | Base | 4-Amino-2-chloropyrimidine | C-4 is generally more reactive. wuxiapptec.com |
| 2,4-Dichloropyrimidine with C-6 EDG | Amine | Base | 2-Amino-4-chloropyrimidine | Electron-donating group (EDG) at C-6 directs to C-2. wuxiapptec.com |
| 5-Chloro-2,4,6-trifluoropyrimidine | Nitrogen nucleophiles | - | Mixture of products | Activating effect of ring nitrogens and steric influence of chlorine. beilstein-journals.org |
| Halogenated Pyrimidine | Tertiary Amine | Iridium catalyst, blue light | Dialkylamino-substituted pyrimidine | Involves aryl radicals and zwitterionic radical species. researchgate.net |
Palladium-Catalyzed Coupling Reactions for Diversification
Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively applied to functionalize pyrimidine scaffolds, including analogues of this compound, thereby enabling the synthesis of a diverse range of derivatives.
The Suzuki-Miyaura coupling, a prominent palladium-catalyzed reaction, has been successfully used to introduce aryl and heteroaryl groups at various positions of the pyrimidine ring. For instance, the reaction of 2,4-dichloropyrrolo[2,3-d]pyrimidine with arylboronic acids, facilitated by a Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine/K₃PO₄ catalyst system, has proven effective in synthesizing 4-aryl-2-chloro- and 2,4-diarylpyrrolo[2,3-d]pyrimidines. researchgate.net Similarly, 2,4,6-triarylpyrimidines have been synthesized from 2-substituted-4,6-dichloropyrimidines and arylboronic acids using a Pd(PPh₃)₂Cl₂/K₃PO₄ system. researchgate.net The choice of catalyst, ligand, base, and solvent significantly influences the reaction's outcome, with systems like Pd(OAc)₂/PPh₃/K₃PO₄ being effective for producing 4,6-diarylpyrimidines. researchgate.net
The Heck reaction represents another powerful palladium-catalyzed tool for the diversification of pyrimidine analogues. Although sometimes yielding lower outputs compared to Suzuki reactions, optimization of conditions, such as using DMF or DMA as solvents with an excess of a tertiary amine base, can lead to good results. nih.gov The catalyst choice is also critical, with PdCl₂(P(o-tol)₃)₂ demonstrating good turnover and yield in the Heck coupling of a brominated vindoline (B23647) analogue with various partners like methyl acrylate (B77674) and methyl vinyl ketone. nih.gov
Furthermore, palladium catalysis facilitates the coupling of functionalized primary and secondary amines with halo-substituted pyrimidines. mit.edu Catalysts based on ligands like SPhos have been shown to effectively couple amines with chlorothiophenes and 2-chlorobenzothiazoles, which were previously challenging substrates. mit.edu This methodology has been extended to the amination of 5-halopyrimidines with both aliphatic amines and anilines. mit.edu
Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Pyrimidine Diversification
| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acids | Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine/K₃PO₄ | 4-Aryl-2-chloro- and 2,4-diarylpyrrolo[2,3-d]pyrimidines | researchgate.net |
| 2-Substituted-4,6-dichloropyrimidines | Arylboronic acids | Pd(PPh₃)₂Cl₂/K₃PO₄ | 2,4,6-Triarylpyrimidines | researchgate.net |
| Brominated Vindoline Analogue | Methyl acrylate | PdCl₂(P(o-tol)₃)₂ | C-15 Substituted Vindoline Analogue | nih.gov |
| 5-Halopyrimidines | Aliphatic/Aromatic amines | Pd catalyst with SPhos ligand | 5-Aminopyrimidines | mit.edu |
Copper-Catalyzed Transformations for Pyrrolo[2,3-d]pyrimidine Scaffolds
Copper-catalyzed reactions have emerged as a valuable and more economical alternative to palladium-catalyzed methods for the synthesis of pyrrolo[2,3-d]pyrimidine scaffolds, which are analogues of 7-deazapurines. tandfonline.comtandfonline.comresearchgate.net These methods often offer milder reaction conditions and are considered more environmentally benign. tandfonline.com
A notable application is the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for various pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comresearchgate.net This synthesis was achieved from 5-bromo-2,4-dichloropyrimidine through a copper-catalyzed process, highlighting the efficiency of copper in constructing this heterocyclic system. tandfonline.comresearchgate.net Another approach involves the copper-catalyzed coupling of substituted 5-bromopyrimidin-4-amines with alkynes in DMSO at elevated temperatures, which yields 2-chloro-pyrrolo[2,3-d]pyrimidines with a variety of functional groups at the 6 and 7 positions. researchgate.net
Furthermore, the synthesis of 7-alkyl-6-amino-4-methoxypyrrolo[2,3-d]pyrimidine-5-carbonitriles has been accomplished through the reaction of 4-(alkylamino)-5-iodopyrimidines with malononitrile (B47326) in the presence of catalytic copper(I) iodide and potassium carbonate in DMSO. researchgate.netclockss.org This method provides a route to pyrrolo[2,3-d]pyrimidines with amino and cyano groups at the 6- and 5-positions, respectively. clockss.org
Copper catalysis also facilitates the intramolecular carbocupration of N-alkynyl-5-iodo-6-sulfamido-pyrimidines to form metalated pyrrolo[2,3-d]pyrimidines. nih.gov These intermediates can then be quenched with various electrophiles to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines. nih.gov
Table 2: Copper-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidine Analogues
| Starting Material | Reagent(s) | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 5-Bromo-2,4-dichloropyrimidine | Various | Copper catalyst | 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | tandfonline.comresearchgate.net |
| Substituted 5-bromopyrimidin-4-amines | Alkynes | Cu/6-methylpicolinic acid | 2-Chloro-pyrrolo[2,3-d]pyrimidines | researchgate.net |
| 4-(Alkylamino)-5-iodopyrimidines | Malononitrile | Copper(I) iodide/K₂CO₃ | 7-Alkyl-6-amino-4-methoxypyrrolo[2,3-d]pyrimidine-5-carbonitriles | researchgate.netclockss.org |
| N-Alkynyl-5-iodo-6-sulfamido-pyrimidines | iPrMgCl·LiCl, CuCN·2LiCl | Copper-mediated | Polyfunctional pyrrolo[2,3-d]pyrimidines | nih.gov |
Derivatization Methods for Analytical and Bioanalytical Applications of Amines
The analytical and bioanalytical determination of amines, including pyrimidine-based structures, often requires derivatization to enhance their detectability and improve chromatographic performance. sci-hub.senih.gov Chemical modification of the amine functional group can overcome issues such as weak ionization, poor retention in high-performance liquid chromatography (HPLC), and instability. sci-hub.se
Derivatization strategies typically involve reacting the amine with a reagent that introduces a specific tag. sci-hub.se For instance, reagents can be used to improve UV absorbance or fluorescence, which is particularly useful for detection purposes. sci-hub.se In the context of mass spectrometry (MS), derivatization can enhance ionization efficiency. sci-hub.setandfonline.com
Several procedures are employed for derivatization in bioanalysis. In situ derivatization, where the reagent is added directly to the sample, is a convenient approach for high-throughput analysis. sci-hub.se Other methods are based on extraction processes like liquid-liquid or solid-phase extraction. sci-hub.se
For gas chromatography (GC) analysis, derivatization of amines is crucial to reduce their polarity and prevent adsorption or decomposition on the column. nih.gov Various reagents have been developed to achieve this, with the choice depending on the specific amine and the analytical requirements. nih.gov
In the realm of highly sensitive detection, specialized mass tagging reagents have been developed. For example, a triphenylcyclopropenylium-based reagent has been synthesized for the derivatization of amines, enabling their detection at low attomolar amounts using HPLC/ESI-MS. researchgate.net
Table 3: Derivatization Approaches for Amine Analysis
| Analytical Technique | Purpose of Derivatization | Derivatization Strategy | Example Reagent/Tag | Reference |
|---|---|---|---|---|
| HPLC | Enhance detectability, improve chromatographic performance | Introduce UV absorbing or fluorescent tag | Varies | sci-hub.se |
| Mass Spectrometry (MS) | Enhance ionization efficiency | Introduce a readily ionizable group | Triphenylcyclopropenylium | sci-hub.seresearchgate.net |
| Gas Chromatography (GC) | Reduce polarity, improve stability | Convert amine to a less polar derivative | Varies | nih.gov |
| Bioanalysis | Quantitative and qualitative determination | In situ or extraction-based derivatization | Varies | sci-hub.se |
Optimization of Reaction Conditions for Synthesis Scale-Up and Efficiency
The successful transition of a synthetic route from laboratory scale to industrial production hinges on the meticulous optimization of reaction conditions. This optimization aims to maximize yield and selectivity while ensuring the process is efficient, cost-effective, and safe. Key parameters that are typically fine-tuned include solvent systems, temperature, pressure, and the catalyst-ligand combination.
Influence of Solvent Systems on Reaction Yield and Selectivity
The choice of solvent is critical as it can profoundly impact reaction rates, yields, and the selectivity of a chemical transformation. tandfonline.comresearchgate.net In the synthesis of pyrimidine derivatives and their analogues, a variety of solvents have been explored to achieve optimal outcomes.
For instance, in the copper-catalyzed synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidines from 5-bromopyrimidin-4-amines and alkynes, dimethyl sulfoxide (B87167) (DMSO) was found to be an effective solvent when the reaction was conducted at 100-110 °C. researchgate.net Similarly, the copper-catalyzed reaction of 4-(alkylamino)-5-iodopyrimidines with propanedinitrile was successfully carried out in DMSO. researchgate.net
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, solvent systems like a mixture of dimethoxyethane (DME) and water are often employed. The Heck reaction has been optimized using solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). nih.gov
The solvent can also play a role in directing the regioselectivity of a reaction. In nucleophilic aromatic substitution (SNAr) reactions of 2,4-diazidopyrido[3,2-d]pyrimidine, the choice of solvent was investigated to manipulate the site of nucleophilic attack, with dichloromethane (B109758) (DCM) providing the highest yield and easiest work-up for the synthesis of certain amino derivatives. semanticscholar.org
Table 4: Solvent Effects in the Synthesis of Pyrimidine Analogues
| Reaction Type | Solvent | Observation | Reference |
|---|---|---|---|
| Copper-catalyzed coupling | DMSO | Effective for the synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidines at 100-110 °C. | researchgate.net |
| Suzuki-Miyaura coupling | DME:H₂O | Common solvent system for palladium-catalyzed cross-coupling. | |
| Heck reaction | DMF or DMA | Optimized solvents for the coupling of a brominated vindoline analogue. | nih.gov |
| SNAr reaction | DCM | Provided the highest yield and easiest work-up in the synthesis of specific amino derivatives of pyridopyrimidine. | semanticscholar.org |
Temperature and Pressure Control in High-Yield Syntheses
Temperature and pressure are critical physical parameters that are carefully controlled to achieve high yields and selectivity in chemical syntheses. The optimization of these conditions is essential for both laboratory-scale and industrial-scale production.
In many synthetic procedures for pyrimidine derivatives, reactions are conducted at elevated temperatures to drive the reaction to completion. For example, the copper-catalyzed synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidines is carried out at 100-110 °C. researchgate.net Similarly, the preparation of certain 4-hydroxy-substituted pyrimidines involves heating the reaction mixture to temperatures between 80-220 °C, with an optimal range of 120-160 °C. google.com
Pressure can also be a key factor, particularly in reactions involving gaseous reagents or volatile intermediates. The synthesis of some 2'-O-substituted pyrimidine nucleosides is preferably carried out in a pressure-sealed vessel, such as a pressure bomb, and heated to temperatures around 120 °C or higher. google.com
The duration of the reaction at a specific temperature is also crucial. In the site-selective Suzuki-Miyaura cross-coupling of 2,4,5,6-tetrachloropyrimidine, it was found that carrying out the reaction at 60 °C for only 2 hours was important to prevent multiple coupling reactions. researchgate.net
Table 5: Temperature and Pressure in Pyrimidine Synthesis
| Reaction | Temperature | Pressure | Observation | Reference |
|---|---|---|---|---|
| Copper-catalyzed coupling | 100-110 °C | Not specified | Optimal temperature range for the synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidines. | researchgate.net |
| Synthesis of 4-hydroxy-substituted pyrimidines | 120-160 °C | Atmospheric | Preferred temperature range for high yields (80-95%). | google.com |
| Synthesis of 2'-O-substituted pyrimidine nucleosides | ~120 °C | Elevated | Reaction performed in a pressure-sealed vessel. | google.com |
| Suzuki-Miyaura cross-coupling | 60 °C | Not specified | Shorter reaction time at this temperature avoided multiple couplings. | researchgate.net |
Catalyst Selection and Ligand Design for Improved Processes
The selection of an appropriate catalyst and the design of effective ligands are at the heart of modern catalytic chemistry, driving improvements in reaction efficiency, selectivity, and scope. In the synthesis of pyrimidine derivatives, particularly through palladium-catalyzed cross-coupling reactions, the catalyst system plays a pivotal role.
The choice of palladium precursor and ligand can significantly influence the outcome of a reaction. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyrrolo[2,3-d]pyrimidine, a Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine system was found to be efficient. researchgate.net For the synthesis of 2,4,6-triarylpyrimidines, a Pd(PPh₃)₂Cl₂ catalyst was employed. researchgate.net The nature of the phosphine (B1218219) ligand is critical, with different ligands being optimal for different transformations. rsc.org
Ligand design can also be used to control the regioselectivity of a reaction. In the cross-coupling of dichloropyridines, the use of an N-heterocyclic carbene (NHC) ligand, IPr, with a palladium catalyst promoted C4-selective coupling. nih.gov This ligand-controlled selectivity allows for the installation of various groups at the C4 position while leaving the C2 chloride available for subsequent reactions. nih.gov
The development of highly active catalysts allows for lower catalyst loadings, which is economically and environmentally beneficial. Research has focused on designing catalyst systems that operate at parts-per-million (ppm) levels of palladium. acs.org Furthermore, understanding the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst is crucial for maximizing catalytic efficiency and avoiding side reactions. rsc.org
Table 6: Catalyst and Ligand Systems in Pyrimidine Synthesis
| Reaction Type | Catalyst | Ligand | Observation | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | Dicyclohexyl(2-biphenyl)phosphine | Efficient for the synthesis of aryl-substituted pyrrolo[2,3-d]pyrimidines. | researchgate.net |
| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Used for the synthesis of 2,4,6-triarylpyrimidines. | researchgate.net |
| Cross-coupling of dichloropyridines | Palladium catalyst | IPr (NHC ligand) | Promoted C4-selective coupling. | nih.gov |
| General cross-coupling | Pd(OAc)₂, Pd₂(dba)₃ | Various phosphines | The combination of precatalyst, ligand, and base controls the generation of the active Pd(0) species. | rsc.org |
Novel Synthetic Routes for this compound Intermediates
The synthesis of intermediates for this compound and its analogues is crucial for the development of various biologically active molecules, including potent cyclin-dependent kinase (CDK) inhibitors. Recent research has focused on developing efficient and novel synthetic methodologies to access these key building blocks. These routes often begin with readily available pyrimidine precursors and introduce the cyclopentyl moiety and other functionalities through various chemical transformations.
A significant intermediate in the synthesis of related compounds is 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Its preparation can be achieved through the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine. This reaction is typically carried out in a suitable solvent such as ethyl acetate, using a base like N,N-diisopropylethylamine to facilitate the substitution, affording the desired product in high yield.
Further elaboration of these intermediates is a key strategy. For instance, a method for the preparation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a key intermediate for certain CDK inhibitors, starts from 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine. google.com This transformation highlights the utility of the brominated pyrimidine as a handle for further chemical modifications, such as palladium-catalyzed coupling reactions. google.com
Another approach involves the initial construction of a polysubstituted pyrimidine ring followed by the introduction of the cyclopentyl group. For example, the synthesis of certain 2,4-diaminopyrimidine (B92962) analogues starts with 2,4-dichloropyrimidine. The sequential addition of an aliphatic amine, which could be cyclopentylamine, followed by another amine under controlled temperature conditions and often with catalytic acid, allows for the systematic variation of substituents on the pyrimidine core.
The following table summarizes a selection of novel synthetic routes for key intermediates of this compound and its analogues:
| Product | Starting Material(s) | Reagents and Conditions | Yield | Reference |
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 5-Bromo-2,4-dichloropyrimidine, Cyclopentylamine | N,N-diisopropylethylamine, Ethyl acetate | 85% | |
| 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | 5-Bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine, Acrylic acid | Nickel catalyst, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Not Specified | google.com |
| 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine | 4,6-Dichloropyrimidin-5-amine | Cyclopentyl amine, Triethylamine | Not Specified | rsc.org |
| 7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | Pd2(dba)3, XantPhos, Cs2CO3, DMF | Not Specified | nih.gov |
These synthetic strategies provide versatile and efficient pathways to a range of intermediates essential for the synthesis of this compound analogues and related compounds with significant therapeutic potential. The ability to selectively introduce the cyclopentyl group and other functionalities allows for the fine-tuning of the molecular structure to optimize biological activity.
Structure Activity Relationship Sar Studies of 5 Cyclopentylpyrimidin 2 Amine Analogues
Impact of Substituent Position and Nature on Biological Efficacy and Selectivity
The placement and chemical nature of substituents on the pyrimidine (B1678525) ring of 5-Cyclopentylpyrimidin-2-amine analogues are critical determinants of their biological activity and selectivity. Research has shown that the electron-donating or electron-withdrawing properties of these substituents, as well as their size and position, can significantly alter the molecule's interaction with biological targets. scialert.netmdpi.com
For instance, in a series of pyrimidinetrione derivatives investigated as CaV1.3 calcium channel-selective antagonists, the nature and position of substituents on an N-arylalkyl group were varied. The study found that a para-chloro substitution on the aromatic ring of an N-arylethyl moiety resulted in a three-fold increase in potency towards CaV1.3 L-type calcium channels (LTCCs) compared to an unsubstituted phenyl ring. nih.gov This highlights the importance of a hydrophobic site for selective inhibition. nih.gov
Furthermore, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors revealed that substituent modifications on the pyrimidine ring had varied effects. acs.org Moving a methyl group from the 5-position to the 6-position resulted in a three-fold decrease in potency. acs.org However, a 5,6-dimethyl derivative was well-tolerated, showing comparable activity to the parent compound. acs.org This indicates that the steric and electronic effects of substituents at different positions are not always additive and can have complex effects on biological activity.
The following table summarizes the impact of various substituents on the biological activity of pyrimidine analogues:
Table 1: Impact of Substituent Variations on Biological Activity
| Parent Compound Scaffold | Substituent Modification | Position | Observed Effect on Activity/Selectivity | Target |
|---|---|---|---|---|
| Pyrimidinetrione | para-chloro on N-phenethyl group | 4' of phenyl | 3-fold increase in potency | CaV1.3 LTCC |
| N-benzyl-2-phenylpyrimidin-4-amine | Methyl | 6 | 3-fold decrease in potency | USP1/UAF1 |
| N-benzyl-2-phenylpyrimidin-4-amine | 5,6-dimethyl | 5 and 6 | Well-tolerated, comparable potency | USP1/UAF1 |
| N-benzyl-2-phenylpyrimidin-4-amine | Cyclopentyl | 5 | Maintained good potency (IC50 = 160 nM) | USP1/UAF1 |
Conformational Effects of the Cyclopentyl Moiety on Molecular Interactions
The cyclopentyl group at the 5-position of the pyrimidine ring plays a significant role in the molecule's interaction with biological targets due to its conformational flexibility. Unlike rigid aromatic rings, the cyclopentyl moiety can adopt various puckered conformations, such as the "envelope" and "half-chair" forms. This flexibility allows the molecule to adapt its shape to fit optimally into a binding pocket, potentially enhancing binding affinity and selectivity.
The size and shape of the cyclopentyl group are often found to be optimal compared to other cycloalkyl or linear alkyl groups. This suggests that the specific volume and conformational adaptability of the five-membered ring are crucial for effective molecular recognition.
Exploration of Modifications on the Pyrimidine Core for Activity Modulation
The pyrimidine core is a fundamental scaffold in many biologically active compounds, and its modification is a key strategy for modulating activity. mdpi.comnih.gov The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which creates an electron-deficient π-system. scialert.net This influences the ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for binding to biological targets.
Conversely, in the development of FLT3 inhibitors, replacing the diaminopyrimidine core with a pyridine (B92270) analogue resulted in a loss of activity, indicating that the pyrimidine core was necessary for optimal function in that context. nih.gov These findings underscore that the importance of the pyrimidine core is target-dependent.
The following table illustrates how modifications to the pyrimidine core can affect biological activity:
Table 2: Effect of Pyrimidine Core Modifications on Biological Activity
| Original Scaffold | Core Modification | Resulting Scaffold | Impact on Activity | Target |
|---|---|---|---|---|
| N-benzyl-2-phenylpyrimidin-4-amine | Replacement of pyrimidine | Furanopyrimidine | Increased potency | USP1/UAF1 |
| 2,4-diaminopyrimidine (B92962) | Replacement of pyrimidine | Pyridine | Loss of activity | FLT3 |
Investigations into Substitutions on the 2-Amino Group and its Impact on Activity
The 2-amino group of this compound is a critical site for interaction with biological targets, often acting as a hydrogen bond donor. nih.gov Modifications to this group, such as alkylation or replacement with other functional groups, can have a profound impact on biological activity.
In the development of FLT3 inhibitors, the inclusion of amine linkers at the 2- and 4-positions of the pyrimidine ring provided the best combination of enzymatic and cellular activity. nih.gov However, N-methylation of the 2-amino group led to a loss of enzymatic inhibition, suggesting that a hydrogen bond from the NH group might be crucial for binding to the target kinase. acs.org Interestingly, replacing the 2-amino group with an ether linkage still resulted in potent FLT3 inhibition, indicating that the interaction is more complex than a simple hydrogen bond and that other factors, such as steric and electronic effects, are also at play. acs.org
Studies on other pyrimidine derivatives have shown that extending the alkyl chain on the 2-amino group can abolish activity, while the introduction of polar groups can sometimes retain or even improve it. nih.gov For instance, in a series of phenylthiazole-pyrimidine compounds, adding a methyl group to the 2-amino group weakened antibacterial activity, and further extension of the alkyl chain eliminated it. nih.gov However, introducing a second amino group to an ethylamine (B1201723) side chain dramatically improved antibacterial activity. nih.gov
These findings demonstrate that the 2-amino group is a key handle for modulating the biological activity of pyrimidine derivatives, and its modification needs to be carefully considered in the context of the specific biological target.
Stereochemical Aspects of Cyclopentyl-Substituted Pyrimidines in Biological Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological recognition. For cyclopentyl-substituted pyrimidines, the stereochemistry of the cyclopentyl ring and any chiral centers on its substituents can significantly influence binding affinity and selectivity.
In a study of pyrimidinetrione-based CaV1.3 channel inhibitors, the stereochemistry of substituents on the cyclopentyl ring was found to be important. nih.gov Compounds with a cis-1,2-disubstitution on the cyclopentyl ring were preferentially recognized by the binding site. nih.gov This indicates that the specific spatial orientation of the substituents is crucial for optimal interaction with the target protein.
The cyclopentyl ring itself, even without substituents, has a defined three-dimensional shape due to its puckered conformations. When attached to the pyrimidine ring, it creates a specific spatial arrangement that can be recognized by a biological target. The synthesis of carbocyclic nucleoside analogues, where a cyclopentane (B165970) ring replaces the sugar moiety of a nucleoside, often requires careful control of stereochemistry to achieve the desired biological activity. muni.czmuni.cz The development of diastereoselective synthetic routes is crucial for producing specific stereoisomers for biological evaluation. muni.czmuni.cz
The importance of stereochemistry underscores the three-dimensional nature of drug-receptor interactions and highlights the need to consider the spatial arrangement of all parts of the molecule in the design of new therapeutic agents.
Computational Chemistry and Molecular Modeling for 5 Cyclopentylpyrimidin 2 Amine and Its Analogues
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For pyrimidine (B1678525) derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets. These studies help in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the ligand-protein recognition process.
Research on pyrimidine analogues has demonstrated the utility of molecular docking in identifying crucial amino acid residues for binding. For instance, docking studies of pyrimidine derivatives with Cyclin-Dependent Kinase 9 (CDK9) have revealed that interactions with residues like CYS106 and GLU107 are significant for binding affinity. nih.gov Similarly, in the context of Janus kinase 3 (JAK3) inhibitors, docking has identified critical interactions with hinge region residues like Leu905. arabjchem.org In another study, pyrimidine derivatives were docked into the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), showing interactions with key amino acid residues through hydrogen bonds. dergipark.org.tr
These computational predictions are often correlated with experimental results to validate the binding hypotheses. For example, studies on chromone-pyrimidine hybrids showed that the insights from docking into the BCR-ABL Tyrosine kinase correlated well with their experimentally determined anti-cancer activity. bohrium.com The insights gained from these docking studies are pivotal for the subsequent stages of drug design, including lead optimization and virtual screening.
Table 1: Examples of Molecular Docking Studies on Pyrimidine Analogues
| Protein Target | Key Interacting Residues | Research Focus | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinase 9 (CDK9) | CYS106, GLU107 | Uncovering binding mechanisms of pyrimidine inhibitors. nih.gov | nih.gov |
| Janus Kinase 3 (JAK3) | Leu905 (hinge region) | Identifying binding modes of pyrimidine-based inhibitors. arabjchem.org | arabjchem.org |
| PfDHFR-TS | Not specified | Investigating interactions of new antimalarial compounds. dergipark.org.tr | dergipark.org.tr |
| BCR-ABL Tyrosine Kinase | Not specified | Correlating docking results with anti-cancer activity. bohrium.com | bohrium.com |
| Dihydrofolate Reductase (DHFR) | Not specified | Predicting antibacterial mechanisms. researchgate.net | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR models have been successfully developed to predict their potency against various biological targets, thereby guiding the synthesis of new analogues with enhanced activity. nih.gov
The development of a QSAR model involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of compounds with known activities. scielo.br Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a model that can predict the activity of new, untested compounds. nih.gov For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear ANN model (with an R² of 0.998) was more powerful than an MLR model (R² of 0.889) in predicting anticancer activity. nih.gov
Various 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been applied to pyrimidine analogues. arabjchem.orgthieme-connect.com These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a 3D-QSAR study on pyrimidine-based JAK3 inhibitors resulted in a reliable CoMSIA model (q² = 0.717, r² = 0.986) that provided structural requirements for designing more potent inhibitors. arabjchem.org Similarly, models for second-generation ALK inhibitors were developed to understand the structure-activity relationships and overcome drug resistance. thieme-connect.com
Table 2: Selected QSAR Models for Pyrimidine Derivatives
| Target/Activity | QSAR Method | Statistical Parameters | Key Findings | Reference |
|---|---|---|---|---|
| VEGFR-2 Inhibition | MLR, ANN | R²(MLR)=0.889, R²(ANN)=0.998 | The non-linear ANN model showed superior predictive power. nih.gov | nih.gov |
| Larvicidal Activity (Aedes aegypti) | MLR, PLS | Not specified | Confirmed that steric and hydrophobic properties are key for activity. scielo.br | scielo.br |
| ALK Inhibition | CoMFA, CoMSIA | q²(CoMFA)=0.663, q²(CoMSIA)=0.730 | Contour maps guided the design of new potent inhibitors. thieme-connect.com | thieme-connect.com |
| JAK3 Inhibition | CoMSIA | q²=0.717, r²=0.986 | The model was used to computationally design 170 novel inhibitors. arabjchem.org | arabjchem.org |
| DHODH Inhibition | Bee Algorithm | R²(training)=0.9596, R²(test)=0.9185 | The bee algorithm proved effective for variable selection in QSAR. nih.gov | nih.gov |
Advanced Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful extension to static docking studies by simulating the movements of the ligand-protein complex over time. nih.gov This provides insights into the stability of the binding pose, the flexibility of the system, and the energetic contributions of various interactions. MD simulations have been widely applied to study pyrimidine derivatives. For example, 100-nanosecond MD simulations were performed on pyrimidine-based CDK9 inhibitors to validate the binding interactions predicted by docking and to analyze the stability of the complex. nih.gov
In another study, MD simulations of pyrimidine derivatives bound to G-quadruplex DNA revealed an increase in the number of hydrogen bonds and higher structural dynamics for the more active compounds. nih.govrjeid.com Furthermore, binding free energy calculations, such as MM/PBSA, are often coupled with MD simulations to provide a more quantitative estimate of the binding affinity. This approach was used to analyze pyrimidine-based JAK3 inhibitors, identifying the contribution of individual amino acid residues to the total binding free energy. arabjchem.org These advanced simulations are crucial for confirming the stability of predicted binding modes and for refining the design of new analogues.
Table 3: Molecular Dynamics (MD) Simulation Studies on Pyrimidine Analogues
| Compound Series | Protein Target | Simulation Time | Key Findings | Reference |
|---|---|---|---|---|
| Pyrimidine derivatives | CDK9 | 100 ns | Validated docking interactions and confirmed complex stability. nih.gov | nih.gov |
| Pyrido[2,3-d]pyrimidines | hTS | 1000 ns | Identified stable interactions with the catalytic Cys195 residue. nih.gov | nih.gov |
| Cationic Pyrimidines | G-quadruplex DNA | Not specified | Confirmed stronger binding and increased structural dynamics for the active compound. nih.govrjeid.com | nih.govrjeid.com |
| Pyrimidine-based inhibitors | JAK3 | 100 ns | Explored the binding process and calculated binding free energy. arabjchem.org | arabjchem.org |
| Phosphorus-containing Pyrimidines | CDK9 | Not specified | Proved potent inhibitory activity of newly designed compounds. jlu.edu.cn | jlu.edu.cn |
In Silico Prediction of Biological Activity and Selectivity Profiles
Beyond predicting binding affinity to a specific target, computational methods are also used to predict the broader biological activity spectrum and selectivity profiles of compounds. For pyrimidine derivatives, various in silico tools are employed to forecast potential therapeutic applications and off-target effects.
Software programs like PASS (Prediction of Activity Spectra for Substances) and Molinspiration are used to predict the probable biological activities of a molecule based on its structure. nih.govresearchgate.net For instance, a study on 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines used these tools to predict good bioactivity scores as GPCR ligands and kinase inhibitors. nih.gov These predictions can help prioritize compounds for specific biological screening assays.
Achieving selectivity is a critical goal in drug design to minimize side effects. Computational approaches play a role in designing selective inhibitors. For example, a rational design approach was used to develop pyrimidine-4,6-diamine derivatives as highly selective inhibitors of the FLT3 kinase over the structurally related c-KIT kinase. nih.gov This selectivity was supported by computer-aided drug discovery (CADD) efforts. nih.gov Similarly, docking studies of designed JAK3 inhibitors against other JAK family members (JAK1, JAK2, TYK2) were performed to predict their selectivity profile. arabjchem.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial part of this process, helping to filter out compounds with unfavorable pharmacokinetic or toxicity profiles early in the discovery pipeline. ijfmr.commdpi.com
Rational Design and Virtual Screening for Novel Pyrimidine-Based Compounds
Rational design and virtual screening are powerful computational strategies that accelerate the discovery of novel bioactive compounds. These methods leverage structural information about the target protein to either design new molecules from scratch or to screen large libraries of virtual compounds to identify promising candidates.
Rational design often involves a "molecular extension" or "fragment-based" tactic. In one study, new pyrimidine-based ERK inhibitors were rationally designed by extending a small fragment that was known to bind to the ERK kinase domain. nih.gov This approach led to the synthesis of compounds with significant anti-proliferative activities. nih.gov
Virtual screening can be performed in several ways. Structure-based virtual screening involves docking a large library of compounds into the target's binding site to identify those with the best predicted binding affinity. ijfmr.comijfmr.com This method was used to screen a library for novel CDK9 inhibitors. ijfmr.comijfmr.com Another approach is similarity-based virtual screening, where new compounds are sought based on their structural similarity to known active molecules. mdpi.com This was successfully used to identify new pyrimidine scaffolds with potential antituberculosis activity. mdpi.com These computational screening efforts significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques in 5 Cyclopentylpyrimidin 2 Amine Research
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity and performing quantitative analysis of 5-Cyclopentylpyrimidin-2-amine. These techniques separate the target compound from impurities, such as starting materials, byproducts, or degradation products.
A typical approach involves reversed-phase chromatography, which is well-suited for analyzing moderately polar pyrimidine (B1678525) derivatives. ajol.info The separation is commonly achieved on a C8 or C18 stationary phase, utilizing a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ajol.infoCurrent time information in Bangalore, IN. The choice between an isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) depends on the complexity of the sample matrix. ajol.infoCurrent time information in Bangalore, IN. Detection is most often accomplished using a UV detector, as the pyrimidine ring possesses a chromophore that absorbs UV light. researchgate.net For instance, a suitable wavelength for monitoring pyrimidine derivatives can be selected by analyzing the compound's UV spectrum, with detection often set around 225 nm to 275 nm. Current time information in Bangalore, IN.nih.gov UPLC, by using smaller particle size columns (sub-2 µm), offers significant improvements in resolution, speed, and sensitivity over traditional HPLC.
Table 1: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Acetonitrile; B: 0.1% Formic Acid in Water |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Solvent | Methanol/Dimethylsulfoxide |
While this compound is UV-active, its detection limits and selectivity can be significantly improved through chemical derivatization, particularly for trace-level analysis. The primary amine group (-NH2) at the 2-position is a prime target for derivatization. This process involves reacting the amine with a labeling reagent to attach a tag that has strong UV absorbance or fluorescence properties.
Common derivatizing agents for amines include dansyl chloride and phenyl isothiocyanate (PITC). A typical protocol involves dissolving the analyte in a suitable solvent like acetonitrile, adding a buffer to maintain an optimal basic pH, and then introducing the derivatizing agent. amazonaws.com The reaction mixture is often heated for a specific duration to ensure complete derivatization. amazonaws.com The resulting derivative, such as a dansyl-amine, can be detected with much higher sensitivity, especially with a fluorescence detector. bldpharm.com This pre-column derivatization not only enhances detection but can also improve the chromatographic properties of the analyte, leading to better peak shape and resolution.
For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. Method validation for the HPLC/UPLC analysis of this compound is performed according to guidelines established by the International Council for Harmonisation (ICH). researchgate.netnih.gov This process confirms that the analytical procedure is suitable for its intended purpose. The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Current time information in Bangalore, IN.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
| Linearity (Correlation Coefficient, r²) | ≥ 0.997 nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| Robustness | RSD ≤ 2.0% for varied conditions |
| Specificity | No interference at analyte retention time |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique used to confirm the molecular weight and deduce structural information about this compound. The compound has a molecular formula of C₉H₁₃N₃ and a monoisotopic mass of 163.111 Da. In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 164.118. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. The [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of daughter ions. For this compound, a plausible fragmentation would involve the cleavage of the bond between the pyrimidine ring and the cyclopentyl group.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Proposed Structure/Fragment |
| [M+H]⁺ | 164.118 | Protonated this compound |
| [M-C₅H₈+H]⁺ | 96.056 | Loss of cyclopentene (B43876) from the parent ion |
| [C₅H₉]⁺ | 69.070 | Cyclopentyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The spectrum would show distinct signals for the protons on the pyrimidine ring, the cyclopentyl group, and the amine group. The two protons on the pyrimidine ring (H-4 and H-6) would appear as singlets in the aromatic region. The protons of the cyclopentyl group would appear as multiplets in the aliphatic region. The amine protons (-NH₂) typically appear as a broad singlet. ajol.info
¹³C NMR: The spectrum would show signals for each unique carbon atom. The carbons of the pyrimidine ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the cyclopentyl group. ajol.info The number of distinct signals confirms the symmetry of the molecule.
Table 4: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine H-4, H-6 | ~8.2 | s (Singlet) |
| Amine (-NH₂) | ~6.5 | br s (Broad Singlet) |
| Cyclopentyl CH | ~3.0 | m (Multiplet) |
| Cyclopentyl CH₂ | ~1.5 - 2.0 | m (Multiplet) |
Table 5: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | ~163 |
| Pyrimidine C-4, C-6 | ~158 |
| Pyrimidine C-5 | ~115 |
| Cyclopentyl CH | ~35 |
| Cyclopentyl CH₂ | ~25-30 |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for unambiguous structure determination. To perform this analysis, a high-quality single crystal of this compound is required.
Table 6: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° |
| Molecules per Unit Cell (Z) | 4 |
| Key Hydrogen Bond | N-H···N (amine to pyrimidine ring) |
Role As a Pharmaceutical Intermediate and Precursor for Novel Chemical Entities
Utilization in the Synthesis of Complex Drug Candidates
The 2-aminopyrimidine (B69317) motif is a well-established pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors. mdpi.com The introduction of a cyclopentyl group at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for developing viable drug candidates. While direct synthetic applications of 5-Cyclopentylpyrimidin-2-amine are part of proprietary drug discovery programs, the utility of its core structure is evident from the numerous patents and research articles detailing the synthesis of related complex molecules.
Derivatives of this scaffold are instrumental in creating libraries of compounds for screening against various biological targets. For instance, halogenated versions of N-cyclopentylpyrimidin-amine serve as key intermediates for introducing further diversity through cross-coupling reactions. smolecule.com The cyclopentyl moiety often plays a crucial role in fitting into specific hydrophobic pockets of enzyme active sites, thereby enhancing potency and selectivity. This strategic use as a foundational element allows chemists to efficiently generate novel chemical entities with potential therapeutic applications, particularly in oncology where kinase inhibition is a major therapeutic strategy. smolecule.com
Table 1: Examples of Drug Candidate Scaffolds Derived from Cyclopentyl-Substituted Pyrimidines
| Base Scaffold | Therapeutic Target Area | Key Structural Feature |
|---|---|---|
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Oncology | Precursor for Cyclin-Dependent Kinase (CDK) 4/6 inhibitors. chemicalbook.com |
| N-Aryl-4-(substituted)pyrimidin-2-amines | General Drug Discovery | Versatile scaffold for creating diverse derivatives via Buchwald-Hartwig amination. mdpi.com |
Intermediacy in Manufacturing Processes for Specific Active Pharmaceutical Ingredients (e.g., Ribociclib)
One of the most prominent applications of a cyclopentyl-pyrimidine core is its role as a key intermediate in the synthesis of Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer. chemicalbook.compatsnap.com The manufacturing process for Ribociclib relies on intermediates that are structurally derived from the this compound framework.
A crucial intermediate in several patented synthetic routes for Ribociclib is 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. smolecule.cominnospk.com This compound is synthesized and then undergoes a series of reactions, including coupling and cyclization, to build the complex pyrrolo[2,3-d]pyrimidine core of Ribociclib. patsnap.comgoogle.com The cyclopentyl group is a consistent feature throughout this synthesis and is integral to the final drug's ability to bind effectively to its target kinases. The use of this specific intermediate highlights its industrial importance in the large-scale production of this life-saving medication. patsnap.com
Table 2: Key Intermediates in the Synthesis of Ribociclib
| Intermediate Name | CAS Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | C₉H₁₁BrClN₃ | Starting material for building the core heterocyclic structure. chemicalbook.cominnospk.comsigmaaldrich.com |
| Ethyl-2-bromo-3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)acrylate | Not Available | C₁₄H₁₇BrClN₃O₂ | Product of reaction with cyclopentylamine (B150401), leading to the pyrrolopyrimidine ring. google.com |
Precursor for Advanced Heterocyclic Scaffolds, such as Purine (B94841) Analogues
The pyrimidine (B1678525) ring is a fundamental component of purines, which are bicyclic heterocyclic compounds essential to all life as components of DNA, RNA, and various cofactors. rsc.orgresearchgate.net Synthetic purine analogues are a cornerstone of medicinal chemistry, with many serving as anticancer and antiviral agents. nih.govnih.gov this compound derivatives are valuable precursors for creating novel and complex purine analogues.
Recent research demonstrates the synthesis of novel 6,8,9-trisubstituted purine analogues starting from 4,6-dichloropyrimidine-5-amine. nih.govresearchgate.net In these synthetic pathways, a key step involves the reaction with cyclopentylamine to form 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine. nih.gov This diamine is then cyclized to form the purine's imidazole (B134444) ring. Subsequent reactions at other positions on the purine scaffold allow for the creation of a diverse library of compounds. rsc.orgnih.govresearchgate.net These studies underscore the utility of the cyclopentyl-substituted pyrimidine core in constructing advanced heterocyclic systems with potential as novel therapeutic agents. researchgate.net
Table 3: Synthesized Purine Analogues from a Cyclopentyl-Pyrimidine Precursor
| Compound Name | Precursor | Key Synthetic Step | Potential Application |
|---|---|---|---|
| 6,8,9-Trisubstituted purine analogs | 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine | Cyclization with an aldehyde to form the imidazole portion of the purine ring. nih.govresearchgate.net | Anticancer agents. nih.govresearchgate.net |
Strategic Importance in Academic and Industrial Synthetic Organic Chemistry
The strategic importance of this compound and its derivatives in both academic and industrial chemistry is multifaceted. Amines are a prevalent class of molecules in pharmaceuticals, and the 2-aminopyrimidine structure is a privileged scaffold that offers a rigid framework for orienting substituents in three-dimensional space. mdpi.comillinois.edu
In an industrial context, this compound and its close relatives are valuable intermediates because they represent a convergent point in the synthesis of complex targets like Ribociclib. patsnap.cominnospk.com Their use allows for the efficient and cost-effective construction of the drug's core structure. The availability of scalable synthetic routes to these intermediates is crucial for pharmaceutical manufacturing. patsnap.com
In academia, these molecules serve as versatile platforms for exploring new synthetic methodologies and for structure-activity relationship (SAR) studies. smolecule.com The ability to modify the pyrimidine ring through halogenation followed by cross-coupling reactions, or to derivatize the amine group, provides chemists with the tools to systematically investigate how structural changes affect biological activity. mdpi.com This flexibility facilitates the discovery process for new drug candidates and the development of novel bioactive compounds. illinois.edu
Q & A
Basic: What are the common synthetic routes for 5-Cyclopentylpyrimidin-2-amine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis of pyrimidin-2-amine derivatives typically involves condensation reactions between substituted pyridin-2-amines and aldehydes or ketones. For example, 5-substituted pyridin-2-amines can react with cyclopentyl carbonyl derivatives under acid or base catalysis to form the target compound . Optimization often includes varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography or recrystallization . For cyclopentyl-substituted analogs, steric hindrance may necessitate prolonged reaction times or elevated temperatures .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm cyclopentyl group integration and amine proton resonance.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical CHN: 164.12 g/mol).
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogs like 5-chloropyrimidin-2-amine (resolution ≤ 0.032 Å) .
- Elemental Analysis : To validate purity (>98%) and stoichiometry .
Advanced: How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) studies correlate molecular descriptors (e.g., Log P, molar refractivity [SMR], and electronic parameters) with bioactivity. For pyrimidin-2-amine derivatives, MOE software-derived QSAR equations reveal that lipophilicity (Log P) and steric bulk (SMR) are critical for antibacterial activity . Researchers can:
Calculate descriptors for proposed derivatives using tools like CODESSA or Dragon.
Prioritize compounds with Log P values between 2.5–3.5 and optimized steric profiles.
Validate predictions via in vitro assays (e.g., MIC against E. coli or S. aureus).
Advanced: What strategies resolve contradictions in reported bioactivity data for pyrimidin-2-amine derivatives?
Methodological Answer:
Contradictions often arise from variability in assay conditions or molecular interactions. To address this:
- Replicate Experiments : Standardize protocols (e.g., broth microdilution for antimicrobial testing) .
- Theoretical Analysis : Compare electronic (Hammett σ) and steric (Taft E) parameters across analogs to identify outliers .
- Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for confounding factors (e.g., solvent polarity in solubility studies).
Experimental Design: How to employ factorial design in optimizing reaction conditions for synthesizing this compound?
Methodological Answer:
A 2 factorial design can evaluate three factors (temperature, catalyst loading, solvent polarity) at two levels:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 120°C |
| Catalyst Loading | 5 mol% | 10 mol% |
| Solvent | Ethanol | DMF |
Response variables include yield (%) and purity (HPLC). Analysis via ANOVA identifies significant interactions (e.g., temperature-catalyst synergy) .
Safety: What are key safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nucleophilic substitution at the pyrimidine C4 position).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation in DMSO vs. THF).
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity .
Advanced: How to design coordination complexes using this compound as a ligand?
Methodological Answer:
The amine group can coordinate to transition metals (e.g., Cu, Pt) via lone-pair donation. Steps include:
Synthesis : React this compound with metal salts (e.g., CuCl) in methanol at 60°C.
Characterization : Use UV-Vis (d-d transitions) and EPR for paramagnetic complexes.
Application Screening : Test catalytic activity in cross-coupling reactions or antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
